N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide
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Overview
Description
N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring This particular compound is notable for its unique structure, which includes an isopropylideneaminooxy group and a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide. The isopropylideneaminooxy group can be introduced through a subsequent reaction with an isopropylideneamine derivative. The trichloroethyl group is often added via a nucleophilic substitution reaction involving trichloroethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and other advanced industrial techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamides.
Scientific Research Applications
N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with enzyme active sites, inhibiting their activity. The isopropylideneaminooxy group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can disrupt normal cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: This compound has a similar sulfonamide structure but with a butyl group instead of the isopropylideneaminooxy and trichloroethyl groups.
Sulfamethazine: A sulfonamide antibiotic with a different functional group arrangement, used primarily in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic, often used in combination with other drugs to treat infections.
Uniqueness
N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the isopropylideneaminooxy and trichloroethyl groups differentiates it from other sulfonamides, potentially offering unique advantages in terms of reactivity and specificity in various applications.
Properties
CAS No. |
85095-85-8 |
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Molecular Formula |
C11H13Cl3N2O3S |
Molecular Weight |
359.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(propan-2-ylideneamino)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H13Cl3N2O3S/c1-8(2)15-19-10(11(12,13)14)16-20(17,18)9-6-4-3-5-7-9/h3-7,10,16H,1-2H3 |
InChI Key |
UMGMXICUAIEOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
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